(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Overview
Description
The compound “(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol” is a chiral molecule with two stereocenters . The “1R,2S” notation indicates the configuration of these stereocenters. The compound contains an amino group (-NH2), a benzyl group (C6H5CH2-), and a diphenylethanol moiety (C6H5C(OH)C6H5).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyl amine with a diphenylethanol derivative. The stereochemistry could be controlled by using chiral catalysts or chiral auxiliaries .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The presence of the amino and hydroxyl groups suggests that it could form intramolecular or intermolecular hydrogen bonds.Chemical Reactions Analysis
This compound contains functional groups that could participate in various chemical reactions. The amino group could be acylated or alkylated, while the hydroxyl group could be esterified or etherified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would be expected to have higher boiling and melting points than similar-sized hydrocarbons due to the presence of polar amino and hydroxyl groups .Scientific Research Applications
The compound has a molecular formula of C21H21NO and a molecular weight of 303.4 . It contains a total of 46 bonds, including 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary . These characteristics might suggest potential applications in organic synthesis or medicinal chemistry, but further research would be needed to confirm this.
Safety And Hazards
properties
IUPAC Name |
(1R,2S)-2-(benzylamino)-1,2-diphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGAZRIFJEPKA-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373438 | |
Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |
CAS RN |
153322-11-3 | |
Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153322-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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